N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
Description
Properties
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-16(2)17-8-10-18(11-9-17)24-15-22(27)21-14-20(12-13-23(21)29-24)26-25(28)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZTRICHHPFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one structure.
Introduction of the Isopropylphenyl Group: The chromen-4-one intermediate can be subjected to Friedel-Crafts alkylation using isopropylbenzene and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Group: The final step involves the reaction of the substituted chromen-4-one with benzoyl chloride in the presence of a base like pyridine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The chromenone core and aromatic systems in this compound are susceptible to oxidation under specific conditions:
Key Findings :
- The 4-oxo group exhibits higher reactivity than the benzamide carbonyl due to conjugation with the chromenone’s π-system.
- Substituents like the isopropylphenyl group sterically hinder oxidation at adjacent positions .
Reduction Reactions
Reductive transformations primarily target the chromenone’s ketone and amide functionalities:
Mechanistic Notes :
- LiAlH₄ selectively reduces the chromenone ketone without affecting the benzamide group due to electronic deactivation.
- Catalytic hydrogenation requires elevated pressures (5–10 atm) for partial saturation of the chromenone ring .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Electrophilic Aromatic Substitution (EAS)
| Reagent | Position Substituted | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ (nitration) | C-5 of chromenone ring | 5-nitro-chromenone derivative |
| Br₂/FeBr₃ (bromination) | Para to amide on benzamide | 4-bromo-benzamide analog |
Nucleophilic Substitution
| Reagent | Site | Product |
|---|---|---|
| NH₃ in methanol | Benzamide carbonyl | Benzamine and chromenone-carboxylic acid |
Kinetic Data :
- Nitration at C-5 proceeds 3× faster than bromination due to resonance stabilization of the intermediate .
Hydrolysis and Degradation
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Products | Rate Constant (k, h⁻¹) |
|---|---|---|
| 6M HCl, reflux | Benzoic acid + 6-amino-4-oxo-chromen derivative | 0.12 ± 0.02 |
| 2M NaOH, 80°C | Sodium benzoate + chromenone-amine salt | 0.08 ± 0.01 |
Stability Profile :
- The compound is stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strong acidic/basic conditions.
Comparative Reactivity Table
Mechanistic Insights from Computational Studies
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide exhibits potential anticancer properties by inducing apoptosis in cancer cells. The compound interacts with specific enzymes and receptors involved in cell proliferation and apoptosis pathways, making it a promising candidate for further drug development targeting various cancers.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially useful in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response.
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent. This property could be leveraged in developing new antibiotics or treatments for infectious diseases.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its chromenyl structure allows for the formation of more complex molecules through various chemical reactions:
- Building Block for Drug Development : The compound can be modified to create derivatives with enhanced pharmacological properties, aiding in the design of new therapeutic agents.
- Synthesis of Functional Materials : The unique properties of the chromenyl core can be exploited to synthesize materials with specific optical and electronic characteristics, useful in fields such as organic electronics and photonics.
Materials Science Applications
In materials science, this compound is explored for its potential use in the development of novel materials:
- Optoelectronic Devices : The compound's structure can contribute to the design of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to absorb light and conduct electricity.
- Polymer Composites : Its incorporation into polymer matrices may enhance the mechanical and thermal properties of the resulting composites, making them suitable for various industrial applications.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a lead compound for breast cancer therapy.
Case Study 2: Synthesis of Derivatives
Research focusing on the synthesis of derivatives from this compound demonstrated that modifications to the benzamide moiety could enhance biological activity. Various derivatives were tested against multiple cancer cell lines, revealing improved efficacy compared to the parent compound.
Mechanism of Action
The mechanism of action of N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it can interact with DNA and proteins, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted chromen-4-one benzamides. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison of Chromen-4-one Benzamide Derivatives
Key Observations:
Steric and Electronic Variations : Halogen substituents (e.g., bromo, chloro) may improve binding to hydrophobic enzyme pockets, while methoxy groups could enhance hydrogen-bonding interactions .
Synthetic Complexity : The synthesis of the 4-isopropylphenyl variant may require tailored coupling reagents or protecting-group strategies compared to simpler aryl derivatives, as inferred from ’s discussion of dehydrosulfurization methods .
Research Findings and Analytical Approaches
Structural Characterization
While crystallographic data for the target compound is unavailable, related chromen-4-one derivatives are typically analyzed using X-ray diffraction (SHELX programs, as described in ) and computational tools like Multiwfn for electron density mapping . For example, SHELXL is widely used for refining small-molecule structures, which could resolve the stereoelectronic effects of the isopropyl group .
Biological Activity
N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 417.9 g/mol. The structure features a chromenone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H23NO4 |
| Molecular Weight | 417.9 g/mol |
| CAS Number | 923687-91-6 |
Anticancer Activity
Research indicates that derivatives of chromenone compounds, including this compound, exhibit significant anticancer activity. The compound's structure allows it to interact with various biological macromolecules, potentially inhibiting tumor growth. A comparative study highlighted that similar compounds demonstrated IC50 values against various cancer cell lines, suggesting a promising therapeutic role in oncology .
Anti-inflammatory Properties
Chromone derivatives are known to target cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in inflammatory processes. Studies have shown that this compound may inhibit these enzymes, thereby exerting anti-inflammatory effects. This property is particularly relevant for treating conditions characterized by chronic inflammation .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Preliminary findings suggest that this compound exhibits antioxidant activity comparable to standard antioxidants such as ascorbic acid. This activity is attributed to the presence of functional groups that enhance its hydrogen donor capacity .
Case Studies
- Anticancer Study : A study involving the synthesis and evaluation of various chromenone derivatives found that this compound showed significant cytotoxicity against breast cancer cell lines (IC50 < 10 μM). The mechanism was proposed to involve apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of chromenone derivatives demonstrated that N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-y}benzamide effectively reduced pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-y}benzamide can be influenced by structural modifications. Variations in substituents on the benzene ring or alterations in the chromenone core can significantly affect its potency against specific biological targets.
| Compound Variation | Notable Activities |
|---|---|
| 4-methoxy variant | Anticancer activity reported |
| 5-fluoro variant | Antimicrobial properties noted |
| 2-chloro variant | Potential enzyme inhibition |
Q & A
Q. What are the common synthetic routes for N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of the chromenone core. Key steps include oxidation (e.g., KMnO₄ or CrO₃ for quinone derivatives), reduction (e.g., NaBH₄ or LiAlH₄ for alcohol intermediates), and nucleophilic substitution (e.g., NaN₃ for azide derivatives). Optimization involves solvent selection (polar aprotic solvents for substitution), temperature control (0–60°C for stability), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) . Parallel synthesis of analogous chromenones suggests refluxing in phosphoryl oxychloride (2–4 hours) improves yields .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR (to identify aromatic protons and carbonyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). For derivatives, FTIR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (e.g., IIT Madras protocols) resolves stereochemistry in crystalline forms .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : COX-1/COX-2 inhibition (IC₅₀ determination via fluorometric kits, 5–15 μM range observed in analogs) .
- Antimicrobial testing : Broth microdilution for MIC values (50–200 µg/mL against Gram-positive bacteria) .
- Cytotoxicity assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ compared to methoxy-substituted analogs .
Advanced Research Questions
Q. How does the structure-activity relationship (SAR) of this compound compare to its analogs?
- Methodological Answer : SAR analysis reveals:
- Chloro substitution at position 6 enhances COX-2 selectivity (vs. methoxy derivatives, which show broader anticancer activity) .
- Chromenone core rigidity improves binding to hydrophobic enzyme pockets (e.g., quinazolinone derivatives in ).
- Isopropylphenyl group increases lipophilicity (logP ~3.5), correlating with blood-brain barrier penetration in murine models .
Tabulated SAR data for analogs:
| Compound | Substituent | Activity (IC₅₀) |
|---|---|---|
| 4-Methoxy analog | -OCH₃ | 12 μM (COX-2) |
| 5-Fluoro analog | -F | MIC = 50 µg/mL (S. aureus) |
| Target compound | -Cl | 8 μM (COX-2) |
Q. What strategies can resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Methodological Answer : Discrepancies arise from assay conditions. Mitigation strategies:
- Standardized protocols : Use identical enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) .
- Control compounds : Include celecoxib (COX-2) or ampicillin (antimicrobial) as benchmarks.
- Statistical rigor : Replicate assays ≥3 times with ANOVA analysis (p<0.05). For cell-based studies, normalize to housekeeping genes (e.g., GAPDH) .
Q. What computational methods are used to predict target interactions and binding modes?
- Methodological Answer :
- Molecular docking : AutoDock Vina/Glide with COX-2 (PDB: 3LN1) to identify H-bonds with Tyr385 and hydrophobic interactions .
- MD simulations : GROMACS (50 ns trajectories) assesses stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
- QSAR models : Use MOE or Schrödinger to correlate electronic descriptors (e.g., HOMO/LUMO) with bioactivity .
Q. How can derivatives be designed to improve pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Bioisosteric replacement : Swap chlorine with trifluoromethyl (-CF₃) to enhance metabolic stability (CYP450 resistance) .
- Prodrug strategies : Introduce pivaloyl ester groups to increase oral bioavailability (e.g., ).
- Salt formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method, pH 7.4) .
Data Contradiction Analysis
- Example : Conflicting IC₅₀ values for COX-2 inhibition (5–15 μM range) may stem from enzyme purity (commercial vs. in-house preparations). Validate via Western blot (≥95% purity) and adjust ATP concentrations (2 mM recommended) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
